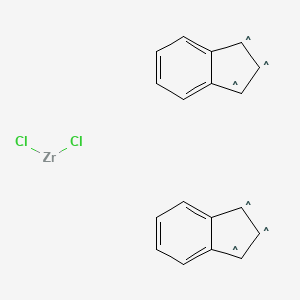

Bis(indenyl)zir-coniumdichloride

Description

Historical Context and Significance in Metallocene Catalyst Development

The journey of metallocene catalysts began with the discovery of ferrocene (B1249389) in 1951, which laid the groundwork for the synthesis of other sandwich compounds. helsinki.fi However, it was not until 1973 that the catalytic potential of Group 4 metallocenes, such as those containing titanium and zirconium, was fully realized, especially with the observation that their activity in olefin polymerization could be dramatically enhanced by activators like methylaluminoxane (B55162) (MAO). helsinki.fi A major breakthrough occurred in 1985 when Brintzinger synthesized bridged zirconocene (B1252598) dichlorides, which offered greater control over the stereochemistry of the resulting polymers, such as producing isotactic polypropylene (B1209903). helsinki.fi

In this context, bis(indenyl)zirconium dichloride and its derivatives emerged as a highly promising class of catalysts. The indenyl ligand, being a larger and more electron-rich system than the cyclopentadienyl (B1206354) ligand, offered new possibilities for tuning the catalyst's performance. Researchers found that catalysts derived from bis(indenyl)zirconium complexes, particularly the bridged variants, generally exhibited higher activities in propene polymerization compared to their bis(cyclopentadienyl) counterparts. acs.org This enhanced activity is attributed to a combination of electronic and steric factors, including the potential for the indenyl ligand to adopt different coordination modes.

The development of ansa-metallocenes, where the two indenyl rings are linked by a bridge (e.g., a dimethylsilyl or ethylene (B1197577) group), was a significant step. acs.orgnih.gov This bridging enforces a specific orientation of the ligands, which in turn influences the stereoselectivity of the polymerization reaction. nih.govmdpi.com The ability to synthesize both rac and meso diastereomers of these bridged complexes and to study their distinct catalytic behaviors has been a cornerstone of metallocene catalyst research. nih.gov Typically, the rac isomers were found to be more active and produce polymers with higher molecular weights than the meso isomers, although exceptions to this trend have been reported. nih.gov

Scope of Academic Research on Bis(indenyl)zirconium Dichloride Complexes

Academic research on bis(indenyl)zirconium dichloride is extensive and multifaceted, focusing primarily on its application in olefin polymerization. The scope of this research can be broadly categorized as follows:

Synthesis of Novel Complexes: A significant portion of research has been dedicated to the synthesis of new bis(indenyl)zirconium dichloride derivatives. This includes the introduction of various substituents on the indenyl rings and the development of different bridging units. researchgate.netresearchgate.net The goal is to systematically modify the steric and electronic environment around the zirconium center to control the catalytic activity and the properties of the resulting polymers. researchgate.netresearchgate.net Syntheses are typically achieved through salt metathesis reactions, where a lithium salt of the indenyl ligand is reacted with zirconium tetrachloride. researchgate.net

Stereoisomerism and Catalysis: The study of rac and meso isomers of bridged bis(indenyl)zirconium dichlorides is a major research theme. nih.gov Researchers have invested considerable effort in separating these isomers and evaluating their individual performance in polymerization reactions. nih.gov This has led to a deeper understanding of how the catalyst's geometry dictates the microstructure of the polymer. For instance, dissymmetric complexes, bearing one unsubstituted and one substituted indenyl ligand, have been synthesized to fine-tune catalytic properties. yu.edu.jonortheastern.edu

Polymerization Studies: Bis(indenyl)zirconium dichloride complexes, when activated with cocatalysts like MAO, are highly active in the polymerization and copolymerization of olefins such as ethylene and propylene (B89431). nih.govresearchgate.net Research in this area investigates the influence of reaction parameters (temperature, pressure, monomer concentration) and catalyst structure on polymerization activity, polymer molecular weight, molecular weight distribution, and comonomer incorporation. nih.govrsc.org

Structure-Property Relationships: A key objective of the academic work is to establish clear relationships between the structure of the bis(indenyl)zirconium dichloride catalyst and the properties of the polymers it produces. researchgate.net This involves detailed characterization of both the catalysts and the polymers using a variety of analytical techniques. For example, studies have shown that the nature of the substituents on the indenyl ligand and the length of the bridging chain in ansa-metallocenes can significantly impact catalytic activity. researchgate.netyu.edu.jo

Spectroscopic and Computational Analysis: To gain a deeper insight into the electronic structure and bonding in these complexes, researchers employ spectroscopic techniques like UV-Vis and NMR spectroscopy, as well as computational methods such as Density Functional Theory (DFT). acs.orgresearchgate.net These studies help to rationalize observed catalytic trends, for instance, by correlating changes in the electronic density at the zirconium center with catalytic activity. acs.org

The following interactive table summarizes representative research findings on the catalytic activity of various bis(indenyl)zirconium dichloride complexes in ethylene polymerization.

| Catalyst Precursor | Cocatalyst | Polymerization Activity (kg PE/mol cat·h) | Reference |

| (C9H7)[C9H6-(CH2)3-O-2-biphenyl]ZrCl2 | MAO | 26233 | yu.edu.jo |

| sMAO-meso-(3-EtInd#)2ZrCl2 | sMAO | 561 | researchgate.net |

| rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride | MAO | Most active in a comparative study | researchgate.net |

| [C9H6-(CH2)4-O-Ph]2ZrCl2 | MAO | High activity reported | researchgate.net |

Properties

InChI |

InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTQDRJBWSBJQM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[CH][CH][CH]C2=C1.C1=CC=C2[CH][CH][CH]C2=C1.Cl[Zr]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Bis Indenyl Zirconiumdichloride

Ligand Synthesis and Functionalization for Bis(indenyl)zirconiumdichloride Precursors

The tunability of the electronic and steric properties of bis(indenyl)zirconiumdichloride complexes begins with the strategic synthesis and functionalization of the indenyl ligand itself. This foundational step is critical in dictating the ultimate geometry and reactivity of the final zirconium complex.

Preparation of Substituted Indenyl Ligands

The introduction of substituents onto the indenyl framework is a key strategy for modifying the properties of the resulting metallocene. A variety of synthetic methods have been developed to achieve this. For instance, the synthesis of the sterically hindered 1,3,4,7-tetrasubstituted indenyl ligand, 1,3-(CHMe₂)₂-4,7-Me₂-C₉H₃, is accomplished through the initial preparation of 4,7-dimethylindene, followed by the installation of isopropyl groups onto the five-membered ring. researchgate.net This multi-step approach allows for precise control over the substitution pattern.

Another common approach involves the deprotonation of indene (B144670) or a substituted indene with a strong base, such as butyllithium, to form the corresponding indenyl anion. chemicalbook.com This nucleophilic species can then be reacted with a range of electrophiles to introduce various substituents.

Synthesis of Bridged Indenyl Ligands (e.g., Silyl- and Alkylene-Bridged)

To control the geometry of the final metallocene complex, particularly the angle between the two indenyl ligands, bridged systems are frequently employed. These ansa-metallocenes often exhibit enhanced catalytic activity and stereoselectivity.

Silyl-Bridged Ligands: Dimethylsilylene-bridged bis(indenyl) ligands are of significant industrial and academic relevance. rsc.org A general synthesis involves the reaction of an indenyl lithium salt with a dichlorodimethylsilane. For example, a dimethylsilylene-bridged bis(3-phenyl-6-tert-butylinden-1-yl) ligand can be prepared following an adapted literature protocol. rsc.org The reaction of tris(indenyl)methylsilane has also been studied, revealing complex diastereomeric mixtures that can be analyzed by advanced NMR techniques. chemicalbook.com

| Bridge Type | Precursors | Synthetic Method | Reference |

| Dimethylsilyl | 3-Phenyl-6-tert-butylindene, n-BuLi, Dichlorodimethylsilane | Lithiation followed by reaction with dichlorodimethylsilane | rsc.org |

| Methylsilyl | Indene, Methyltrichlorosilane | Reaction of indenylmagnesium bromide with methyltrichlorosilane |

Alkylene-Bridged Ligands: Ethylene-bridged bis(indenyl) ligands are another important class of ansa-ligands. Their synthesis can be achieved by reacting the dilithium (B8592608) salt of bis(indenyl)ethane with a suitable zirconium precursor. uni-konstanz.de The resulting ethylenebis(indenyl)zirconium dichloride can be obtained as a yellow, air-stable solid. uni-konstanz.de

| Bridge Type | Precursors | Synthetic Method | Reference |

| Ethylene (B1197577) | Bis(indenyl)ethane, n-BuLi | Formation of the dilithium salt followed by reaction with a metal halide | uni-konstanz.de |

Functionalization with ω-Aryloxyalkyl and Hetaryl Moieties

To introduce more complex functionalities and to study their electronic influence on the metal center, indenyl ligands can be functionalized with ω-aryloxyalkyl and hetaryl groups.

ω-Aryloxyalkyl Functionalization: A series of ω-aryloxyalkyl-substituted indenyl compounds have been synthesized through a two-step reaction. researchgate.net The first step involves the reaction of a phenol (B47542) or naphthol with an excess of a dihaloalkane in the presence of potassium carbonate and a phase-transfer catalyst like 18-crown-6. researchgate.net In the second step, the resulting ω-aryloxyalkyl halide is reacted with indenyl lithium (prepared from indene and n-butyllithium) to yield the desired functionalized indenyl ligand. researchgate.net This method has been used to prepare ligands with varying lengths of the alkylene spacer chain. researchgate.net

Hetaryl Functionalization: Indenyl ligands bearing hetaryl substituents, such as pyridyl groups, have been synthesized and incorporated into rare-earth metal complexes. rsc.org The synthesis of 3-(2-pyridyl)indene, for example, allows for the preparation of complexes where the pyridyl nitrogen can potentially coordinate to the metal center, leading to interesting structural and reactivity changes. rsc.org

Introduction of Silyl (B83357) Substituents on Indenyl Ligands

The introduction of silyl substituents, such as a trimethylsilyl (B98337) (SiMe₃) group, onto the indenyl ring can significantly influence the electronic properties and stability of the resulting metallocene. These substituents can be introduced at various positions of the indenyl framework. The synthesis of 1- and 2-silyl-substituted silylindenes has been systematically studied, with a wide variety of substitution patterns on the silyl moiety itself. The silylphosphinoindene 3-(diphenylphosphino)-1-(trimethylsilyl)indene is prepared by treating the indenide of 3-(diphenylphosphino)indene with trimethylsilylchloride.

The placement of silyl groups can also be used to direct the regioselective introduction of other functional groups on the furan (B31954) ring, a heteroaromatic system with some similarities in reactivity to cyclopentadienyl (B1206354) systems. nih.gov

Synthesis of Bis(indenyl)zirconiumdichloride Complexes

The final step in the preparation of the target compound is the complexation of the synthesized indenyl ligands to a zirconium metal center.

General Synthetic Routes (e.g., Salt Metathesis Reactions)

The most common method for the synthesis of bis(indenyl)zirconiumdichloride complexes is the salt metathesis reaction. This typically involves the reaction of a lithium or sodium salt of the indenyl ligand with zirconium tetrachloride (ZrCl₄).

A general procedure involves the deprotonation of the indenyl ligand with a strong base like n-butyllithium to form the indenyl lithium salt in a suitable solvent such as toluene (B28343) or THF. rsc.org This is then reacted with a suspension of ZrCl₄ or a ZrCl₄(THF)₂ adduct. rsc.orguni-konstanz.de The reaction of two equivalents of the indenyl lithium salt with one equivalent of ZrCl₄ affords the desired bis(indenyl)zirconiumdichloride. researchgate.net

For example, the synthesis of meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride is achieved by treating the dilithiated proligand with ZrCl₄(THF)₂. rsc.org The ZrCl₄(THF)₂ adduct is formed in situ by adding two equivalents of THF to ZrCl₄ in toluene. rsc.org After reaction, the product is typically isolated by filtration and can be purified by recrystallization. rsc.org

An alternative "inverse" synthesis has also been reported, where bis(indenyl)zirconium dimethyl is chlorinated using reagents like BCl₃, SCl₂, or HCl to cleanly and quantitatively yield the corresponding dichloride. researchgate.net

| Indenyl Ligand | Zirconium Source | Reaction Conditions | Product | Reference |

| Indenyl lithium | ZrCl₄ | Toluene or THF, room temperature | Bis(indenyl)zirconiumdichloride | researchgate.net |

| Dilithium salt of dimethylbis[(3-phenyl-6-tert-butylinden-1-yl)]silane | ZrCl₄(THF)₂ | Toluene, room temperature | meso- and rac-[Bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride | rsc.org |

| Dilithium salt of bis(indenyl)ethane | ZrCl₄/THF adduct | THF, room temperature | Ethylenebis(indenyl)zirconium dichloride | uni-konstanz.de |

Preparation of Ansa-Zirconocene Derivatives of Bis(indenyl)zirconiumdichloride

Ansa-zirconocenes are characterized by a structural bridge connecting the two indenyl ligands, which restricts the rotation of the rings and influences the geometry and catalytic properties of the complex. The synthesis of these derivatives generally involves the reaction of a dilithiated bridged-bis(indenyl) ligand with a zirconium tetrahalide. researchgate.netuni-konstanz.de

The nature of the bridging group can be varied, with common examples including ethylene, silylene, and propyl units.

Ethylene and Propylene (B89431) Bridges: An ethylene-bridged derivative, rac-ethylenebis(indenyl)zirconium dichloride, can be synthesized by reacting the dilithium salt of bis(indenyl)ethane with ZrCl₄ in THF. uni-konstanz.deresearchgate.net This method can be kinetically controlled to favor the formation of the racemic (R,S) isomer. uni-konstanz.de Similarly, three-carbon atom bridges have been successfully incorporated by reacting dilithiated 1,3-bis(indenyl)propane precursors with zirconium tetrachloride. sci-hub.se

Silyl Bridges: Dimethylsilylene-bridged bis(indenyl) zirconocenes are prepared by treating the dilithiated form of the corresponding dimethylsilyl-bis(indene) proligand with ZrCl₄(THF)₂. researchgate.netnih.gov This synthetic route often leads to a mixture of rac and meso isomers. nih.gov

The table below summarizes various synthetic approaches to ansa-bis(indenyl)zirconium dichloride derivatives.

| Bridge Type | Ligand Precursor | Zirconium Source | Resulting Complex Type | Reference |

| Ethylene (-CH₂CH₂-) | Dilithium salt of bis(indenyl)ethane | ZrCl₄ | Ethylenebis(indenyl)zirconium dichloride | uni-konstanz.deresearchgate.net |

| Propylene (-CH₂CH₂CH₂-) | Li₂{CH₂CH₂CH₂(C₉H₅R-3)₂} | ZrCl₄ | [Zr{CH₂CH₂CH₂(g⁵-C₉H₅R-3)₂}Cl₂] | sci-hub.se |

| Dimethylsilylene (-Si(CH₃)₂-) | Dilithium salt of dimethyl-bis(indenyl)silane | ZrCl₄(THF)₂ | [Zr{1-Me₂Si(3-R-C₉H₅)₂}Cl₂] | researchgate.netnih.gov |

| Phosphine (-PR-) | Lithium salt of 2-P-substituted indenes | ZrCl₄(THF)₂ | RP(2-indenyl)₂ZrCl₂ | researchgate.net |

Synthesis of Dissymmetric Bis(indenyl)zirconiumdichloride Complexes

The synthesis of dissymmetric, or "unsymmetrical," bis(indenyl)zirconium dichloride complexes involves creating a metallocene where the two indenyl ligands are not identical. This is typically achieved by using a ligand precursor that incorporates two different indenyl moieties.

A notable strategy involves the synthesis of ansa-zirconocenes with differently substituted indenyl rings linked by a silyl bridge. For example, complexes of the type [Zr{1-Me₂Si(3-R-(η⁵-C₉H₅))(3-R′-(η⁵-C₉H₅))}Cl₂] have been prepared where R and R' are different substituents, such as an ethyl group on one ring and a propyl group on the other (R=Et, R′=Pr). researchgate.net The synthesis follows the established route of reacting the corresponding dissymmetric dilithiated ligand with ZrCl₄ in a solvent mixture like diethyl ether/toluene at low temperatures. researchgate.net

Diastereoselective Synthesis and Isomer Separation of Bis(indenyl)zirconiumdichloride

The synthesis of substituted bis(indenyl)zirconium dichloride complexes, particularly bridged ansa-metallocenes, frequently results in the formation of a mixture of diastereomers: a racemic (rac) form and a meso form. nih.gov Since the catalytic performance of the rac and meso isomers can differ significantly, their separation and the diastereoselective synthesis of a desired isomer are of critical importance. nih.gov

Isolation of Racemic and Meso Diastereomers

The separation of rac and meso diastereomers is often accomplished through fractional crystallization, exploiting the different solubilities of the isomers in specific organic solvents.

A clear example is the separation of the meso and rac isomers of [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride. nih.gov A synthesis of this compound yielded a roughly 55/45 mixture of the meso and rac forms. nih.gov Due to the lower solubility of the meso isomer in toluene, it could be selectively precipitated and isolated with high purity through fractional crystallization. nih.gov The remaining solution, or filtrate, becomes consequently enriched in the rac isomer. nih.gov Similarly, fractional recrystallization from a THF-petroleum ether solvent system has been used to separate the racemic and mesomeric isomers of certain non-bridged bis(1-R-indenyl)zirconium dichloride complexes. researchgate.net

The following table details examples of isomer separation.

| Compound | Initial Mixture Ratio (meso/rac) | Separation Method | Isolated Isomer | Purity | Reference |

| [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride | ~55/45 | Fractional crystallization from toluene | meso | 96% | nih.gov |

| [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride | ~55/45 | Work-up of filtrate from meso isolation | rac-enriched | 75% | nih.gov |

| [(η⁵-C₉H₆-1-C(CH₃)₂o-C₆H₄OCH₃)₂ZrCl₂] | Not specified | Fractional recrystallization from THF-petroleum ether | rac and meso | Pure isomers | researchgate.net |

Chiral Separation Strategies for Enantiomerically Pure Complexes

Obtaining enantiomerically pure zirconocene (B1252598) complexes is a significant challenge. The racemic mixture isolated from diastereomer separation consists of two enantiomers (R and S). While direct chiral resolution of the racemate can be complex, a primary strategy is to employ diastereoselective synthesis.

This involves using chiral precursors or reaction conditions that preferentially form the racemic pair over the achiral meso isomer. For instance, the synthesis of ethylenebis(indenyl)zirconium dichloride can be controlled to directly yield the R,S-isomer (the racemate). uni-konstanz.de Subsequent hydrogenation of this racemic product can yield derivatives like R,S-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride, preserving the racemic nature of the complex. uni-konstanz.de Another advanced approach is to start the synthesis with enantiomerically pure ligands, which can guide the reaction to produce a single enantiomer of the final metallocene complex. researchgate.net

Structural Elucidation and Conformational Analysis of Bis Indenyl Zirconiumdichloride Complexes

X-ray Crystallographic Investigations of Bis(indenyl)zirconiumdichloride

X-ray crystallography has been an indispensable tool for the unambiguous determination of the three-dimensional structure of bis(indenyl)zirconium dichloride complexes in the solid state. These studies provide precise information on bond lengths, bond angles, and the spatial arrangement of the indenyl ligands around the zirconium center.

Single-crystal X-ray diffraction studies have revealed that bis(indenyl)zirconium dichloride complexes typically adopt a distorted tetrahedral geometry around the zirconium atom. The metal center is coordinated to two indenyl ligands and two chloride atoms. The indenyl ligands are generally bound to the zirconium in an η⁵-fashion, involving the five-membered ring.

The solid-state structure of these complexes provides a static picture that is crucial for understanding the fundamental bonding and steric interactions. For instance, in ethylene-bridged bis(tetrahydroindenyl)zirconium dichloride, the metal-chlorine and metal-ring centroid distances have been determined to be 244(1) pm and 221(2) pm, respectively, with a Cl-Zr-Cl angle of 98.6(3)°. uni-konstanz.de These parameters are consistent with those observed in other zirconocene (B1252598) dihalide derivatives. uni-konstanz.de

Unsubstituted and symmetrically substituted bis(indenyl)zirconium dichloride complexes can exist as two diastereomers: a racemic (rac) form and a meso form. The rac isomer possesses C₂ symmetry, while the meso isomer has Cₛ symmetry. The relative orientation of the indenyl ligands defines these conformations. In the rac form, the six-membered rings of the indenyl ligands are on opposite sides of the plane defined by the zirconium and the two chloride atoms. In the meso form, they are on the same side.

The isolation and characterization of both rac and meso isomers have been reported for various substituted bis(indenyl)zirconium dichloride complexes. researchgate.netresearchgate.net For example, fractional recrystallization has been successfully employed to separate the pure racemic and mesomeric isomers of certain 1-substituted indenyl zirconocene dichlorides. researchgate.net The formation of these diastereomers can be influenced by the synthetic conditions and the nature of the substituents on the indenyl ligands. researchgate.net

Substituents on the indenyl rings play a critical role in dictating the molecular geometry and the preferred orientation of the indenyl ligands. The size and position of the substituents can influence the relative stability of the rac and meso isomers and can also lead to specific ligand orientations, such as syn or anti.

For instance, an X-ray crystallographic study of bis(1-ethylindenyl)zirconium dichloride (racemic diastereomer) showed that the ethyl groups adopt a syn (bis-central) orientation with respect to each other. researchgate.net In contrast, the larger phenyl groups in bis(1-phenylindenyl)zirconium dichloride result in an anti (bis-lateral) orientation of the indenyl ligands. researchgate.net This demonstrates that steric hindrance from bulkier substituents can force the indenyl ligands to adopt a conformation that minimizes steric interactions. Similarly, silyl-substituted bis(indenyl)zirconium dichlorides have been synthesized and their geometries investigated, revealing how even subtle changes in substituent size can affect the conformational energy profile. researchgate.net

The electronic nature of the substituents can also play a role. Studies on benzo-substituted bis(indenyl) iron and zirconium complexes have shown that methyl groups on the benzo ring can influence the reactivity and stability of the complex. acs.org

Table 1: Influence of Substituents on the Orientation of Indenyl Ligands in rac-Bis(indenyl)zirconium Dichloride Complexes

| Substituent at Position 1 | Substituent Orientation | Indenyl Ligand Orientation | Reference |

| Ethyl | syn (bis-central) | - | researchgate.net |

| Phenyl | anti (bis-lateral) | - | researchgate.net |

| C(CH₃)₂o-C₆H₄OCH₃ | syn (bis-central) | anti (bis-lateral) | researchgate.net |

The introduction of a bridging unit between the two indenyl ligands, creating an ansa-metallocene, has a profound impact on the coordination sphere of the zirconium atom. The bridge constrains the movement of the indenyl ligands, fixing their relative orientation and influencing the geometry at the metal center.

A common bridging unit is an ethylene (B1197577) (-CH₂-CH₂-) group. In rac-ethylene-bis(indenyl)zirconium dichloride, the ethylene bridge forces the indenyl ligands into a specific conformation, which in turn affects the catalytic properties of the complex. researchgate.net The bite angle of the ligand, which is the angle between the centroids of the two indenyl rings and the zirconium atom, is significantly influenced by the nature and length of the bridge. Narrow bite angles, such as those enforced by a methylene (B1212753) bridge, can reduce the influence of steric differences between other ligands on the metal. researchgate.net

The presence of a bridge can also favor the formation of one diastereomer over another. For example, the synthesis of ethylene-bis(tetrahydroindenyl)zirconium dichloride yielded exclusively the racemic (R,S) isomer, which was confirmed by X-ray crystallography. uni-konstanz.de This is in contrast to the unbridged analogues where a mixture of rac and meso isomers is often obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of bis(indenyl)zirconium dichloride complexes in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the differentiation of diastereomers and the assignment of stereochemistry.

The stereochemistry of bis(indenyl)zirconium dichloride complexes, specifically the distinction between rac and meso isomers, can be readily determined by ¹H and ¹³C NMR spectroscopy. The different symmetry properties of the rac (C₂) and meso (Cₛ) isomers result in distinct NMR spectral patterns.

For the meso isomer, the two indenyl ligands are related by a mirror plane, making the corresponding protons and carbons on each ligand chemically equivalent. In contrast, the rac isomer possesses a C₂ axis of rotation, which also leads to chemical equivalence of the two indenyl ligands. However, the protons within a single indenyl ligand can be diastereotopic and thus exhibit different chemical shifts.

The number of signals and their multiplicities in the ¹H and ¹³C NMR spectra are characteristic for each isomer. For instance, in many cases, the protons on the five-membered ring of the indenyl ligand show distinct patterns for the rac and meso forms. researchgate.net Advanced NMR techniques, such as ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further structural information by identifying through-space interactions between protons on the two separate indenyl ligands, which helps to confirm the relative stereochemistry. researchgate.net The complete assignment of ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY, HMQC, and HMBC, is crucial for the unambiguous stereochemical assignment of these complexes in solution. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Protons on the Five-Membered Ring of Substituted Bis(indenyl)zirconium Dichloride Complexes

| Complex Isomer | H-1 | H-2 | H-3 | Solvent | Reference |

| rac-[(η⁵-C₉H₆-1-C(CH₃)₂o-C₆H₄OCH₃)₂ZrCl₂] | - | 6.25 (d) | 6.85 (d) | CDCl₃ | researchgate.net |

| meso-[(η⁵-C₉H₆-1-C(CH₃)₂o-C₆H₄OCH₃)₂ZrCl₂] | - | 6.30 (d) | 6.75 (d) | CDCl₃ | researchgate.net |

Note: Chemical shifts are illustrative and can vary based on specific substituents and experimental conditions. 'd' denotes a doublet.

Elucidation of Intramolecular Mobility and Haptotropic Rearrangements

The indenyl ligand, unlike the more rigid cyclopentadienyl (B1206354) ligand, possesses a fused benzene (B151609) ring that imparts significant flexibility to its coordination with the metal center. This flexibility is the primary reason for the fascinating intramolecular mobility observed in bis(indenyl)zirconium dichloride and its derivatives. A key manifestation of this mobility is the phenomenon of haptotropic rearrangement, where the indenyl ligand alters its bonding mode to the zirconium center.

The hapticity of the indenyl ligand, denoted by η^n, where 'n' is the number of carbon atoms bonded to the metal, can vary. In bis(indenyl)zirconium complexes, the indenyl ligand can smoothly adjust its hapticity to satisfy the electronic requirements of the zirconium center. This is particularly evident in the presence of additional coordinating species. For instance, the addition of σ-donating ligands, such as tetrahydrofuran (B95107) (THF), can induce a haptotropic shift. nih.gov In such cases, a ligand that might be η⁵-coordinated in the absence of a donor ligand can rearrange to an η³ or even an η¹ coordination mode to accommodate the incoming ligand.

This ability to change hapticity is a critical aspect of the reactivity of these complexes, influencing their catalytic activity in processes like olefin polymerization. The interconversion between different hapticities is often a low-energy process, contributing to the fluxional nature of these molecules in solution. This dynamic behavior is not just a scientific curiosity; it has profound implications for the design of catalysts with specific properties, as the steric and electronic environment around the metal center is in constant flux.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for probing the dynamic processes occurring in molecules. For bis(indenyl)zirconium dichloride and its derivatives, VT-NMR has been instrumental in quantifying the energy barriers associated with various intramolecular motions.

By recording NMR spectra at different temperatures, it is possible to "freeze out" certain dynamic processes on the NMR timescale, allowing for the observation of distinct conformers that might be rapidly interconverting at higher temperatures. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of signals in the NMR spectrum. Line-shape analysis of these temperature-dependent spectra can provide quantitative information about the kinetics of the dynamic process, including the activation energy (ΔG‡).

For example, in substituted bis(indenyl)zirconium dichloride derivatives, VT-NMR studies have been used to determine the rotational barriers of the indenyl ligands around the metal-ligand axis. These studies have revealed that the energy barriers are sensitive to the nature of the substituents on the indenyl rings.

| Dynamic Process | Compound Type | Activation Energy (ΔG‡) (kcal/mol) | Reference |

| Indenyl-Aryl Rotation | Substituted Bis(indenyl)zirconium Dichloride | ~7-12 | acs.org |

| Racemic-Meso Interconversion | Bridged Bis(indenyl)zirconium Dichloride | Not explicitly found for parent compound |

Conformational Dynamics and Isomerization Processes in Bis(indenyl)zirconiumdichloride

The orientation of the two indenyl ligands relative to each other gives rise to different stereoisomers and conformers, each with its unique properties. The study of these conformational dynamics and isomerization processes is crucial for understanding the structure-activity relationships in these important organometallic compounds.

Ligand Orientation Analysis (Syn, Anti, Gauche Conformations)

The relative orientation of the two indenyl ligands in bis(indenyl)zirconium dichloride can be described by three main conformations: syn, anti, and gauche. These terms refer to the dihedral angle between the five-membered rings of the two indenyl ligands when viewed down the axis connecting the centroids of the rings to the zirconium atom.

Syn-conformation: The five-membered rings are eclipsed, leading to a parallel arrangement of the indenyl ligands.

Anti-conformation: The five-membered rings are staggered by 180°, resulting in a trans-like arrangement.

Gauche-conformation: The indenyl ligands are in a staggered arrangement with a dihedral angle of approximately 60°.

The preferred conformation is dictated by a delicate balance of steric and electronic factors. The size and nature of the substituents on the indenyl ligands play a significant role in determining the most stable orientation. For instance, bulky substituents tend to favor the less sterically hindered anti or gauche conformations to minimize non-bonded interactions. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to predict the relative energies of these conformers and to understand the factors governing their stability. unimib.it

| Conformation | Description | Influencing Factors |

| Syn | Eclipsed orientation of the five-membered rings. | Generally less favored due to steric hindrance. |

| Anti | Staggered orientation with a 180° dihedral angle. | Often favored with bulky substituents to minimize steric clash. |

| Gauche | Staggered orientation with a ~60° dihedral angle. | Represents an intermediate energy conformation. |

Racemic-Meso Isomerization Kinetics and Thermodynamics

Bis(indenyl)zirconium dichloride can exist as two main stereoisomers: racemic (rac) and meso. The rac isomer has C2 symmetry, with the two indenyl ligands being enantiomerically related, while the meso isomer possesses a mirror plane of symmetry (Cs symmetry).

The interconversion between the rac and meso isomers is a dynamic process that can occur in solution. This isomerization is of particular importance in the context of stereospecific polymerization, as the rac and meso isomers often exhibit different catalytic activities and selectivities. For instance, in the polymerization of propylene (B89431), the rac isomer typically produces isotactic polypropylene (B1209903), while the meso isomer leads to atactic polypropylene.

The kinetics and thermodynamics of the rac-meso isomerization can be investigated using techniques such as variable temperature NMR. By monitoring the relative concentrations of the two isomers as a function of temperature, it is possible to determine the equilibrium constant for the isomerization and, consequently, the Gibbs free energy change (ΔG) for the process. Kinetic studies, often involving line-shape analysis of the VT-NMR spectra, can provide the activation energy (Ea) for the interconversion.

While detailed experimental kinetic and thermodynamic data for the racemic-meso isomerization of the parent bis(indenyl)zirconium dichloride are not extensively reported in the literature, studies on closely related bridged systems, known as ansa-metallocenes, have provided valuable insights. In these systems, the bridge connecting the two indenyl ligands can significantly influence the barrier to isomerization. For some substituted ansa-zirconocenes, DFT calculations have suggested that the meso isomer can be slightly more stable than the rac form. acs.org However, the energy differences are often small, leading to an equilibrium mixture of both isomers in solution.

Theoretical and Computational Chemistry Studies of Bis Indenyl Zirconiumdichloride

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of bis(indenyl)zirconium dichloride and its derivatives. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for complex organometallic systems.

Electronic Structure Analysis (HOMO-LUMO Gaps, Electron Density Distribution)

The electronic structure of bis(indenyl)zirconium dichloride is central to its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. For substituted bis(indenyl)zirconium dichloride derivatives, the HOMO-LUMO energy gap has been shown to be a reflection of the molecule's chemical reactivity. irjweb.com

Experimental studies on the related compound, racemic ethylenebis(1-indenyl)zirconium dichloride, have provided detailed insights into its electron density distribution. A topological analysis of the experimental electron density revealed a charge transfer of 2.25 electrons from the zirconium atom to the two indenyl ligands (0.19 e to each) and the two chlorine atoms (0.93 e to each). nih.govgla.ac.uk This charge distribution highlights the electrophilic nature of the zirconium center. The study also identified bond paths and bond critical points, which quantitatively characterize the atomic interactions within the molecule. nih.govgla.ac.uk Specifically, Zr-C bond paths were found to be significantly curved, indicating the complex nature of the metal-ligand bonding, which can be described as approximately η¹ with a slippage towards η². nih.gov

The orientation of the indenyl ligands also plays a crucial role in the electronic structure. Theoretical calculations have shown that the HOMO-LUMO gap of bis(indenyl)zirconium dichloride is sensitive to the torsional angle between the indenyl rings.

Conformational Energy Landscape and Rotational Isomers Prediction

The indenyl ligands in bis(indenyl)zirconium dichloride are not static; they can rotate around the metal-centroid axis. This rotation gives rise to different conformational isomers, primarily the meso and racemic (rac) forms, which can have distinct chemical properties. DFT calculations have been employed to explore the conformational energy landscape and predict the relative stabilities of these isomers.

For instance, in a study of a silyl-bridged bis(indenyl)zirconium dichloride derivative, DFT calculations suggested that the meso isomer is slightly more stable than the rac isomer by 0.8 kcal·mol⁻¹. nih.gov This small energy difference corresponds to a theoretical room temperature ratio of approximately 4:1. nih.gov

The barrier to rotation between different conformations is another important parameter that can be computationally determined. Variable-temperature ¹H NMR studies on bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride, a substituted derivative, revealed a rotational activation barrier of about 12.5 ± 0.5 kcal/mol. researchgate.net This barrier represents the energy required for the interconversion between different C₂-symmetric diastereomeric conformations. researchgate.net

| Derivative | Isomer Comparison | Calculated Energy Difference (kcal·mol⁻¹) | Rotational Activation Barrier (kcal/mol) |

|---|---|---|---|

| Silyl-bridged bis(indenyl)zirconium dichloride | meso vs. rac | 0.8 | - |

| Bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride | Interconversion of C₂-symmetric diastereomers | - | 12.5 ± 0.5 |

Computational Modeling of Catalyst Precursors and Active Sites

Bis(indenyl)zirconium dichloride and its derivatives are widely used as precursors for olefin polymerization catalysts. Computational modeling plays a crucial role in understanding the activation of these precursors and the nature of the active catalytic species. DFT calculations can model the interaction of the precatalyst with a co-catalyst, such as methylaluminoxane (B55162) (MAO), to form the active cationic species.

These models can provide insights into the geometry of the active site, the electronic properties of the metal center, and the mechanism of monomer insertion. For example, a systematic investigation into a series of mono-substituted bis(indenyl)zirconium dichloride metallocenes revealed that both steric and electronic factors of the substituents significantly influence the ethene polymerization behavior. wits.ac.za The study highlighted that an optimal ligand size is required for high catalytic activity, as it protects the active polymerization site from deactivation processes. wits.ac.za

Molecular Mechanics and Force Field Calculations for Steric Arguments

While DFT is excellent for describing electronic effects, molecular mechanics (MM) and force field calculations are particularly useful for analyzing the steric properties of large molecules like bis(indenyl)zirconium dichloride. These methods use a classical mechanics framework to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid assessment of steric hindrance.

Force fields for zirconocene (B1252598) dichlorides have been developed and parameterized to reproduce experimental structural data with high accuracy. wits.ac.za These force fields can be used to calculate steric descriptors, such as the Tolman cone angle and the solid angle, which quantify the steric bulk of the ligands around the zirconium center. wits.ac.za

In studies of substituted bis(indenyl)zirconium dichlorides, it has been found that steric effects play a crucial role in determining polymerization activity. wits.ac.za Generally, as the size of the substituent on the indenyl ligand increases, the polymerization activity decreases. wits.ac.za Furthermore, the position of the substituent matters; 1-substituted metallocenes tend to have higher activities than their 2-substituted counterparts, a phenomenon attributed to the greater steric protection afforded to the active site in the 1-substituted isomers. wits.ac.za

Extended Hückel Molecular Orbital (EHMO) Calculations for Electronic Properties

The Extended Hückel Molecular Orbital (EHMO) method, a semi-empirical quantum chemistry method, has also been applied to study the electronic properties of bis(indenyl)zirconium dichloride. Although less rigorous than DFT, the EHMO method can provide valuable qualitative insights into molecular orbitals and bonding.

EHMO calculations have been used to analyze the electronic structure of various metallocenes, including bis(indenyl)zirconium dichloride. These calculations can help in understanding the nature of the metal-ligand bonding and the composition of the frontier orbitals. While not as quantitatively accurate as DFT for geometries and energies, EHMO is useful for understanding trends in electronic properties across a series of related compounds.

Catalytic Activity in Olefin Polymerization with Bis Indenyl Zirconiumdichloride

Activation Processes with Cocatalysts

Methylaluminoxane (B55162) (MAO) is a widely employed cocatalyst for activating metallocene complexes like bis(indenyl)zirconium dichloride. acs.orgtosoh-finechem.co.jp The activation process is complex and involves several steps. Initially, the dichloride precatalyst undergoes alkylation by MAO, where the chloride ligands are replaced by methyl groups from MAO. This results in the formation of a dimethylated zirconocene (B1252598) species.

Subsequent reaction with excess MAO leads to the abstraction of a methyl group from the zirconocene, generating a cationic, 14-electron zirconium complex. This cationic species, often represented as [Ind₂ZrMe]⁺, is the primary active site for olefin polymerization. nih.gov The counterion is a large, weakly coordinating anion derived from MAO, often denoted as [Me-MAO]⁻. nih.gov The formation of this contact ion-pair is a critical step in generating a highly active catalyst. researchgate.net The equilibrium between the neutral and ionic species, as well as the nature of the ion pair, can be influenced by the Al/Zr ratio, which in turn affects the catalytic activity. nih.govbohrium.com

The active cationic zirconium center possesses a vacant coordination site where the olefin monomer can bind and subsequently insert into the zirconium-carbon bond, initiating the polymer chain growth. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to model the activation process and the structure of the resulting ion-pairs. researchgate.net

To overcome issues associated with homogeneous catalysis, such as reactor fouling and the need for large amounts of expensive MAO, bis(indenyl)zirconium dichloride can be immobilized on a solid support. Supported methylaluminoxane (sMAO) serves as both the activator and the support, creating a heterogeneous catalyst system. rsc.org

sMAO offers a high surface area with accessible "Al-Me" sites that effectively activate the zirconocene precursor. rsc.org This approach allows for better control over the polymer morphology and can lead to significantly higher catalyst activities compared to silica-supported MAO systems. rsc.org For instance, the activity of some zirconocene catalysts supported on sMAO has been shown to be at least three times higher than their silica-supported counterparts. rsc.org The immobilization process involves the reaction of the zirconocene dichloride with the surface of the sMAO, leading to the formation of the active cationic species on the solid support. rsc.org This heterogeneous nature is particularly advantageous for industrial slurry and gas-phase polymerization processes. tosoh-finechem.co.jpnih.gov

Besides MAO, alternative cocatalysts, such as boranes and borates, can be used to activate bis(indenyl)zirconium dichloride. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a strong Lewis acid that can abstract a methyl group from a pre-alkylated zirconocene to form a highly active cationic species and a non-coordinating borate (B1201080) anion, [MeB(C₆F₅)₃]⁻.

Similarly, borates like trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄], can activate the zirconocene by abstracting an alkyl group. nih.gov These borate-based activators can lead to well-defined catalytic systems and often require a much lower cocatalyst-to-catalyst ratio compared to MAO. The use of these alternative cocatalysts can significantly influence the catalytic activity and the properties of the resulting polymer. acs.org For example, studies have shown that borate cocatalysts can lead to notable improvements in comonomer incorporation in ethylene (B1197577) copolymerization. acs.org

The activation of bis(indenyl)zirconium dichloride is not always instantaneous and can be characterized by an induction period, a delay before the polymerization reaction reaches its maximum rate. This period is associated with the kinetics of the activation process, including the alkylation of the zirconocene and the formation of the active cationic species.

The duration of the induction period can be influenced by several factors, including the type of cocatalyst, the Al/Zr ratio, the reaction temperature, and the presence of impurities. The study of activation dynamics provides insights into the mechanism of catalyst formation and its stability. For example, the termination rate of polymerization has been shown to have a pronounced dependence on temperature changes. nih.gov

Ethylene Homopolymerization Catalysis

Bis(indenyl)zirconium dichloride, upon activation, is an effective catalyst for the homopolymerization of ethylene, producing polyethylene (B3416737).

The performance of the bis(indenyl)zirconium dichloride catalyst system in ethylene homopolymerization is evaluated based on several parameters, including catalyst activity, polymer yield, and the molecular weight of the produced polyethylene.

The catalyst activity is often expressed in kilograms of polymer produced per mole of catalyst per hour (kg PE/mol cat·h). This parameter is highly dependent on the polymerization conditions. For instance, dissymmetric bis(indenyl)zirconium dichloride complexes have shown high activities, with one specific complex reaching an activity of 26,233 kg PE/mol cat·h when activated with MAO. yu.edu.joyu.edu.jo The catalyst activity generally increases with an increasing Al/Zr ratio, reaching an optimal value before potentially decreasing. bohrium.com Temperature also plays a crucial role, with an optimal temperature for maximum activity observed around 60 °C for some systems. bohrium.com

The efficiency of the catalyst is also reflected in the molecular weight of the resulting polyethylene. The molecular weight tends to decrease as the polymerization temperature increases. bohrium.com Conversely, increasing the ethylene pressure can lead to an increase in both the catalyst activity and the molecular weight of the polymer. bohrium.com

Below is an interactive data table summarizing the catalytic activity of various bis(indenyl)zirconium dichloride-based systems under different conditions.

| Precatalyst | Cocatalyst | Al/Zr Ratio | Temperature (°C) | Pressure (bar) | Activity (kg PE/mol cat·h) | Reference |

| (C₉H₇)[C₉H₆-(CH₂)₃-O-Ar]ZrCl₂ (Ar = 2-biphenyl) | MAO | - | - | - | 26233 | yu.edu.jo |

| bis-IndZrCl₂ | MAO | Varies | 60 | Varies | - | bohrium.com |

| rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride | MAO | - | - | - | High | researchgate.net |

| meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride | MAO | 1000 | 70 | 15 | - | nih.gov |

| rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride | MAO | 1000 | 70 | 15 | - | nih.gov |

Influence of Ligand Substitution Patterns on Polymerization Performance

The performance of bis(indenyl)zirconium dichloride catalysts in olefin polymerization is profoundly affected by the substitution patterns on the indenyl ligands. The introduction of various substituents can alter the electronic and steric environment around the zirconium metal center, thereby influencing catalyst activity, stability, and the properties of the resulting polymer.

For instance, substituting the indenyl rings with silyl (B83357) groups has been a subject of systematic study. Research on 1- and 2-substituted silylindenes and their corresponding zirconocene dichlorides has shown that sterically less demanding silyl groups tend to be favored for catalyst performance in ethene homopolymerization. researchgate.net Interestingly, while all 2-isomer catalysts showed lower polymerization activities than the parent unsubstituted bis(indenyl)zirconium dichloride system, the rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride/MAO system was identified as the most active catalyst. researchgate.net This highlights that the position and nature of the substituent are critical.

Further studies have demonstrated that benzo-substitution on the indenyl ligand accomplishes two main goals: it destabilizes the interaction of the benzo ring with low-valent metals and reduces the rate of intramolecular insertion of a benzo C=C bond into a metal hydride in high-oxidation-state complexes. acs.org The introduction of bulky substituents, such as those in ω-9-methylfluorenylalkyl substituted indenyl ligands, can lead to highly active catalysts for ethylene polymerization. The activity is dependent on the length of the spacer between the indenyl and the bulky group, with four CH₂ groups yielding the best performance, suggesting that a more accessible catalytic site enhances monomer coordination. researchgate.net

In propylene (B89431) polymerization, phenyl substitution on the indenyl ligand has been shown to impact stereoselectivity and polymer molecular weight. A comparison of various 1,2'-bridged bis(indenyl)zirconium dichlorides revealed that the 2-phenyl-substituted complexes, when activated, yielded polypropylenes with varying tacticities and molecular weights depending on the bridge present. acs.orgacs.org

Effects of Bridging Units on Catalyst Activity

The introduction of a bridge between the two indenyl ligands, creating what is known as an ansa-metallocene, has a significant impact on the catalyst's activity and stereoselectivity. The bridge restricts the rotation of the indenyl rings, which in turn defines the geometry of the catalytic site.

Studies comparing bridged bis(indenyl)zirconium dichlorides with different bridging units—such as ethylene ((CH₂)₂), dimethylsilyl (Me₂Si), and isopropylidene (Me₂C)—in propylene polymerization have revealed clear performance differences. vot.pl When activated with methylaluminoxane (MAO), the catalyst with the isopropylidene bridge showed the highest activity, while the dimethylsilyl-bridged catalyst was the most stable over time. vot.pl The influence of the bridge on the stereoselectivity of propylene polymerization with ansa-bis(indenyl)zirconocenes generally follows the trend: H₂C < Me₂C < C₂H₄ < Me₂Si. acs.org

In a series of C₁ symmetric, 1,2'-bridged bis(indenyl)zirconium dichlorides, the identity of the bridge was a key determinant of polymerization activity, polypropylene (B1209903) molecular weight, and microstructure. acs.org For 2-phenyl-substituted systems, the molecular weights of the resulting polypropylenes increased in the order of the bridge: CH₂ < Me₂Si < CH₂CH₂. acs.org This demonstrates the profound control exerted by the bridging unit on the polymerization outcome. The geometry enforced by the bridge, such as the gauche orientation of the indenyl ligands in 1,2'-bridged systems, contrasts with the anti or syn orientation in 1,1'-bridged metallocenes, leading to different stereochemical outcomes. acs.org

Control over Polyethylene Molecular Weight

Bis(indenyl)zirconium dichloride-based catalysts offer significant control over the molecular weight (MW) and molecular weight distribution (MWD) of polyethylene. This control is a key advantage of metallocene catalysts over traditional Ziegler-Natta systems. By modifying the catalyst structure or the polymerization conditions, the polymer architecture can be tailored for specific applications. nih.gov

One effective strategy for controlling polyethylene properties is the use of catalyst mixtures. When mixtures of rac and meso stereoisomers of an ansa-bis(indenyl) zirconocene are used, a broader MWD is typically observed because each isomer generates polymers with distinct characteristics. nih.gov This can be exploited to produce bimodal polyethylene, which consists of a lower-MW fraction and a higher-MW fraction, offering a combination of good processability and enhanced mechanical properties. nih.govwipo.int For example, a bimodal polyethylene grade composed of a high-density (HDPE) fraction with a lower MW and a linear low-density (LLDPE) fraction with a higher MW is highly desirable for applications like damage-resistant pipes. nih.gov

Varying polymerization temperature is another method to regulate the MWD. For instance, using amino-functionalized ansa-zirconocene dichlorides, it is possible to produce high- and low-molecular-weight polyethylene with a unimodal distribution, or even polyethylene with a bimodal distribution, simply by changing the temperature. researchgate.net The presence of a comonomer like 1-hexene (B165129) can also influence the catalyst's activity and the resulting polymer's MWD. nih.gov

| Catalyst System | Polymerization Condition | Resulting Polymer Property | Reference |

| meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride/MAO | Ethylene/1-hexene copolymerization | Higher activity, bimodal-like MWD | nih.gov |

| rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride/MAO | Ethylene/1-hexene copolymerization | Lower activity than meso isomer | nih.gov |

| Amino-functionalized ansa-zirconocene/MAO | Ethylene polymerization | MWD controllable by temperature | researchgate.net |

Propylene Polymerization Catalysis

In propylene polymerization, bis(indenyl)zirconium dichloride catalysts are particularly valued for their ability to control the stereochemistry of the polymer chain, leading to polypropylenes with a wide range of properties.

Stereoselectivity and Microstructure Control (Isotactic, Syndiotactic, Elastomeric Polypropylene)

The structure of the metallocene catalyst directly dictates the microstructure of the polypropylene produced. Chiral, C₂-symmetric ansa-metallocenes, such as rac-ethylenebis(indenyl)zirconium dichloride, are renowned for producing highly isotactic polypropylene. In this structure, the methyl groups of the propylene units are all on the same side of the polymer chain, leading to a highly crystalline material.

In contrast, catalysts with Cₛ symmetry typically produce syndiotactic polypropylene, where the methyl groups alternate their positions along the chain. Unbridged, conformationally dynamic catalysts can produce atactic (random) or elastomeric stereoblock polypropylene. This elastomeric material consists of alternating blocks of isotactic and atactic sequences, which imparts rubber-like properties. For example, the unbridged catalyst bis(2-phenylindenyl)zirconium dichloride can produce stereoblock polypropylene. vot.pl

The degree of isotacticity is often quantified by the pentad fraction [mmmm], which represents the percentage of five consecutive monomer units with the same stereochemistry. For example, the C₂ symmetric anti-Me₂Si(2-phenyl-1-indenyl)₂ZrCl₂ produces polypropylene with an [mmmm] of 86%, whereas the Cₛ symmetric syn isomer gives an [mmmm] of only 7%. acs.org This demonstrates the precise control over microstructure achievable by selecting the appropriate catalyst isomer.

Impact of Ligand Symmetry and Chirality on Stereoregulation

The symmetry and chirality of the bis(indenyl)zirconium dichloride complex are the most critical factors governing stereoregulation in propylene polymerization.

C₂-Symmetric Catalysts: These chiral catalysts (existing as rac isomers) have a twofold axis of rotation. The two coordination sites for the incoming monomer are equivalent, but the orientation of the growing polymer chain is directed by the ligand framework. This leads to the consistent insertion of propylene in the same orientation, resulting in isotactic polypropylene. vot.pl

Cₛ-Symmetric Catalysts: These achiral catalysts (the meso form) have a mirror plane of symmetry. The two coordination sites are enantiotopic. The insertion of a monomer at one site is mirrored at the other, leading to an alternating insertion pattern and the formation of syndiotactic polypropylene.

C₁-Symmetric Catalysts: These catalysts lack any symmetry elements. They have two inequivalent coordination sites. This can lead to hemi-isotactic or other complex microstructures. A study of C₁ symmetric, 1,2'-bridged bis(indenyl)zirconium dichlorides showed that these catalysts could produce polypropylenes with intermediate isotacticity. For instance, [Me₂Si(2-Ind)(2-Ph-1-Ind)ZrCl₂] yielded a polypropylene with an [mmmm] of 58%. acs.org

Unbridged Catalysts: Non-bridged or unbridged bis(indenyl)zirconocenes have ligands that can rotate. This conformational flexibility can lead to different active site geometries during the polymerization process, which is key to producing elastomeric polypropylene.

The separation of rac and meso isomers is often crucial, as each stereoisomer produces a polymer with distinct features. nih.gov The rac isomers are typically sought for producing isotactic polypropylene, while the use of a rac/meso mixture can lead to polymers with broader molecular weight distributions. nih.gov

| Catalyst | Symmetry | Resulting Polypropylene Microstructure | Pentad Tacticity ([mmmm]) | Reference |

| anti-Me₂Si(2-phenyl-1-indenyl)₂ZrCl₂ | C₂ | Isotactic | 86% | acs.org |

| syn-Me₂Si(2-phenyl-1-indenyl)₂ZrCl₂ | Cₛ | Atactic-like | 7% | acs.org |

| Et(2-Ind)(2-Ph-1-Ind)ZrCl₂ | C₁ (gauche) | Isotactic | 74% | acs.org |

| Me₂Si(2-Ind)(2-Ph-1-Ind)ZrCl₂ | C₁ (gauche) | Isotactic | 58% | acs.org |

| bis(2-phenylindenyl)zirconium dichloride | Unbridged | Stereoblock (Elastomeric) | N/A | vot.pl |

Mechanistic Insights into Stereoregulation (e.g., Oscillating Mechanism)

The mechanism of stereoregulation is closely tied to the structure of the catalyst. For the production of isotactic and syndiotactic polypropylene with bridged catalysts, the stereocontrol is primarily governed by the fixed chiral environment of the catalytic site (site control).

For the formation of elastomeric polypropylene using certain unbridged bis(indenyl)zirconium dichloride catalysts, an "oscillating mechanism" has been proposed. This mechanism applies to catalysts whose indenyl ligands can rotate around the metal-ligand axis. The catalyst is proposed to isomerize between a chiral, isospecific state (like a rac-like conformation) and an achiral, aspecific state (like a meso-like conformation) during the polymerization process.

When the catalyst is in the isospecific conformation, it produces a block of isotactic polymer. When it isomerizes to the aspecific conformation, it produces a block of atactic polymer. If the rate of isomerization is slower than the rate of monomer insertion, but not so slow that separate polymers are formed, the result is a single polymer chain composed of alternating isotactic and atactic blocks. This "stereoblock" structure is responsible for the desirable elastomeric properties of the material. The use of the unbridged bis(2-phenylindenyl)zirconium dichloride system to form a stereoblock polymer is consistent with this type of mechanistic behavior. vot.pl

Copolymerization Reactions

Bis(indenyl)zirconium dichloride and its derivatives are effective catalyst precursors for the copolymerization of ethylene with various α-olefins. When activated, typically with methylaluminoxane (MAO), these systems demonstrate distinct catalytic performance depending on the comonomer and the specific structure of the zirconocene complex.

Ethylene/α-Olefin Copolymerization (e.g., 1-Octene (B94956), 1-Hexene)

Bis(indenyl)zirconium dichloride complexes are frequently used to catalyze the copolymerization of ethylene with α-olefins such as 1-hexene and 1-octene to produce linear low-density polyethylene (LLDPE). The catalytic activity and the properties of the resulting copolymer are influenced by the structure of the catalyst, including the presence of bridging groups and substituents on the indenyl rings. nih.govnih.gov

For instance, in ethylene/1-hexene copolymerization, silyl-bridged bis(indenyl)zirconium dichlorides have been studied extensively. In one study, both meso and rac isomers of a novel silyl-bridged complex were activated with MAO. nih.gov Contrary to typical observations where rac isomers are more active, the meso isomer exhibited significantly higher catalytic activity in both homogeneous and silica-supported systems. nih.gov This highlights the nuanced relationship between catalyst stereochemistry and polymerization activity.

In ethylene/1-octene copolymerization, catalyst systems can produce copolymers with ultrahigh molecular weights. nih.gov However, the incorporation of bulkier comonomers like 1-octene can be more challenging compared to 1-hexene due to steric hindrance at the catalytic center. nih.govnih.gov This often results in lower catalytic activity and comonomer incorporation for 1-octene compared to 1-hexene under similar conditions. nih.gov

| Catalyst System | Comonomer | Activity [kg PE/(mol cat·h)] | Molecular Weight (Mw) [g/mol] | Comonomer Incorporation (mol%) | Reference |

|---|---|---|---|---|---|

| meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride/MAO | 1-Hexene | Data not specified | 116,000 | 1.4 | nih.gov |

| rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride/MAO | 1-Hexene | Data not specified | 255,000 | 0.8 | nih.gov |

| [Bis(N-(3-tert-butylsalicylidene)anilinato)]titanium(IV) dichloride/MAO | 1-Hexene | Higher than 1-octene | Higher than 1-octene | Low | nih.gov |

| [Bis(N-(3-tert-butylsalicylidene)anilinato)]titanium(IV) dichloride/MAO | 1-Octene | Lower than 1-hexene | Lower than 1-hexene | Low | nih.gov |

Comonomer Incorporation Behavior and Randomness

The ability of bis(indenyl)zirconium dichloride catalysts to incorporate comonomers and the resulting distribution within the polymer chain are critical for determining the final properties of the material. Metallocene catalysts are known for producing copolymers with a uniform and random distribution of short-chain branches, in contrast to the often non-uniform distribution from Ziegler-Natta catalysts. nih.gov

The structure of the catalyst plays a significant role in comonomer selectivity. For example, in a study of disiloxane-bridged bis(indenyl)zirconium dichloride, the meso isomer, despite its seemingly more sterically hindered stable conformation, exhibited higher selectivity for 1-hexene compared to the rac isomer. This was attributed to the active species populating conformations with different comonomer selectivities during polymerization. The product of the reactivity ratios (rerh) for the meso isomer was found to be 3.3, indicating a tendency away from random incorporation and suggesting a multi-site behavior.

The type of comonomer also affects incorporation. Generally, smaller α-olefins like 1-hexene are more easily incorporated than bulkier ones like 1-octene due to reduced steric hindrance at the catalyst's active site. nih.gov However, the bulky nature of some catalyst ligands can severely limit the incorporation of any α-olefin comonomer, resulting in very low incorporation levels. nih.govnih.gov

Control over Copolymer Microstructure and Molecular Weight Distribution

One of the key advantages of using bis(indenyl)zirconium dichloride and related metallocene catalysts is the ability to control the copolymer's microstructure and molecular weight distribution (MWD). These catalysts typically yield polymers with a narrow MWD (Mw/Mn values often between 2 and 4), which leads to improved mechanical properties. nih.govnih.gov

The stereochemistry of the catalyst is a primary tool for this control. For a given ansa-bis(indenyl) zirconocene, the rac and meso isomers generate polymers with distinct features. nih.gov Typically, rac isomers produce polymers with higher molecular weights than their meso counterparts. nih.gov Using a mixture of rac and meso stereoisomers can lead to a broader MWD and variable comonomer incorporation, which can be desirable for creating materials with specific processing characteristics, such as bimodal polyethylene. nih.govresearchgate.net A bimodal polymer, consisting of a lower-molecular-weight, high-density fraction and a higher-molecular-weight, linear low-density fraction, can combine good processability with enhanced mechanical strength. nih.gov

For instance, a specific silyl-bridged meso-bis(indenyl)zirconium dichloride was found to be particularly suitable for producing a bimodal polyethylene grade because it generates a lower-molecular-weight product with very low comonomer incorporation. nih.govresearchgate.net

Synthesis of Functional Polyolefins

Introducing polar functional groups into polyolefins is a significant challenge because the functional groups can deactivate traditional Group 4 metal catalysts like zirconocenes. nih.gov However, research has explored the synthesis of functional polyolefins using modified bis(indenyl)zirconium catalysts. One approach involves designing dissymmetric bis(indenyl)zirconium dichloride complexes. yu.edu.jo These catalysts feature one unsubstituted indenyl ligand and one indenyl ligand substituted with a functional group, such as an ω-aryloxyalkyl chain. yu.edu.joyu.edu.jo

The design of these catalysts aims to protect the polar atom (e.g., oxygen) from coordinating with the active metal center, which would poison the catalyst. This is achieved by tuning the steric bulk of the functional group and the length of the alkyl chain separating it from the indenyl ligand. yu.edu.jo For example, a complex with a 2-biphenyl group and a three-carbon chain effectively shielded the oxygen atom, leading to high catalytic activity in ethylene polymerization. yu.edu.jo This demonstrates a pathway for incorporating functionality into polyolefin backbones using specifically designed bis(indenyl)zirconium systems. consensus.app

Olefin Oligomerization Studies

While renowned for polymerization, bis(indenyl)zirconium dichloride and related metallocenes can also be employed for the oligomerization of α-olefins, which involves forming short-chain molecules. These studies are crucial for producing materials like synthetic lubricants and for understanding fundamental catalytic mechanisms, such as chain termination.

In the oligomerization of 1-hexene and 1-octene catalyzed by systems like Cp₂ZrCl₂/MAO, a common observation is that the primary chain termination reaction proceeds through β-hydrogen elimination. This process results in oligomers with a vinylidene (vd) structure as the exclusive unsaturated end-group. The presence of these vinylidene groups is confirmed by ¹H NMR spectroscopy, with characteristic signals appearing in the region of 4.7 to 4.8 ppm.

The conditions for oligomerization are distinct from polymerization, often involving different catalyst-to-cocatalyst ratios and reaction temperatures. While metallocene-catalyzed oligomerization is well-documented, other solid acid catalysts like zeolites and silica-alumina have also been extensively studied for this purpose, particularly for producing middle distillates and lubricating oils from 1-hexene and 1-octene. researchgate.netub.edu These solid acid systems, however, often face challenges with deactivation due to the formation of heavy oligomers that block catalyst pores. researchgate.net

Applications Beyond Olefin Polymerization for Bis Indenyl Zirconiumdichloride

Dinitrogen Activation Chemistry

The activation of atmospheric dinitrogen (N₂), a molecule characterized by its strong triple bond and general inertness, is a cornerstone of chemical research. Bis(indenyl)zirconium complexes have emerged as competent agents for N₂ activation, facilitating its coordination and subsequent chemical transformations.

The synthesis of dinitrogen complexes using bis(indenyl)zirconium precursors typically involves the chemical reduction of a bis(indenyl)zirconium dihalide. A common method is the reduction of substituted bis(indenyl)zirconium dihalide compounds, such as (η⁵-C₉H₅-1-isopropyl-3-Me)₂ZrX₂ (where X = Cl, Br, I), using a sodium amalgam. This process yields end-on coordinated dinitrogen complexes. mdpi.comlookchem.com Specifically, the reduction of bis(indenyl)zirconium dichloride and its iodide counterpart with a sodium-mercury amalgam affords dinitrogen-bridged dizirconium complexes. acs.org

These synthetic procedures result in dimetallic species where the dinitrogen molecule bridges two zirconium centers. The solid-state structures of these complexes reveal significant activation of the N₂ molecule, as evidenced by elongated N-N bond distances compared to free dinitrogen. mdpi.comlookchem.com

Table 1: N-N Bond Distances in Dinitrogen Complexes Derived from Bis(indenyl)zirconium Precursors

| Complex | Precursor Halide | N-N Bond Distance (Å) | Reference |

| [((η⁵-Ind)₂Zr)₂(μ₂-N₂)]Na₂X₂ | Chloride (Cl) | 1.352(5) | acs.org |

| [((η⁵-Ind)₂Zr)₂(μ₂-N₂)]Na₂X₂ | Iodide (I) | 1.316(5) | acs.org |

This table presents selected N-N bond lengths for dinitrogen complexes, demonstrating the elongation upon coordination to the dizirconium framework.

The mechanism of dinitrogen activation by bis(indenyl)zirconium complexes is rooted in the electronic properties of the indenyl ligand and the zirconium center. The indenyl ligand, as a 10 π-electron donor, enhances the electron-donating ability of the metal center compared to cyclopentadienyl (B1206354) analogues. This increased electron density at the zirconium centers allows for more effective π-backbonding into the π* orbitals of the coordinated dinitrogen molecule. acs.org This back-donation weakens the N-N triple bond, leading to its "activation."

Structural analysis of the resulting complexes, such as those with the formula [(η⁵-C₉H₅-1-iPr-3-Me)₂Zr(NaX)]₂(μ₂, η¹, η¹-N₂), shows short Zr=N bonds and elongated N-N bonds, which is consistent with strong activation of the dinitrogen ligand. mdpi.comlookchem.com The activated N₂ in these complexes is susceptible to further reactions. For instance, exposure of these dinitrogen compounds to hydrogen gas (H₂) at atmospheric pressure leads to rapid N-H bond formation, yielding a hydrido zirconocene (B1252598) hydrazido product. mdpi.comlookchem.com This demonstrates that the coordinated dinitrogen is sufficiently activated for hydrogenation, a key step in nitrogen fixation processes. Notably, these studies have established that a side-on coordination of the N₂ ligand is not a necessary precondition for dinitrogen hydrogenation to occur. mdpi.comlookchem.com

Olefin Carboalumination Reactions

Bis(indenyl)zirconium dichloride serves as a catalyst in carboalumination reactions of olefins, a powerful method for carbon-carbon bond formation. In these reactions, an alkyl group from an organoaluminum reagent is added across the double bond of an alkene. The process, often referred to as Zirconium-assisted carboalumination, is not effective in the absence of the zirconium catalyst. acs.org

The reaction involves the interaction of the zirconocene dichloride with an alkyl aluminum reagent, such as trimethylaluminum (B3029685) (AlMe₃), in the presence of an olefin. While Cp₂ZrCl₂ (bis(cyclopentadienyl)zirconium dichloride) is a classic catalyst for this transformation, related indenyl complexes like ethylene-bis(tetrahydroindenyl)zirconium dichloride have also been utilized. acs.org The key principle is that the reactivity of the newly formed σ-alkyl metal species must be lower than the starting reagents to prevent undesired polymerization, a condition that can be managed by the appropriate choice of metal and ligands. acs.org This catalytic transformation provides a route to functionalized organic molecules from simple unsaturated precursors. acs.org

Styrene (B11656) Polymerization

Beyond simple olefins, bis(indenyl)zirconium dichloride-based systems have been successfully employed as catalysts for the polymerization of styrene. When activated with methylaluminoxane (B55162) (MAO), specific bridged bis(indenyl)zirconium dichlorides can polymerize styrene to form isotactic polystyrene. acs.org

For example, the complex rac-[isopropylidenebis(4,5-benzindenyl)]zirconium dichloride, when activated by MAO, promotes the homopolymerization of styrene. acs.org The resulting polymer exhibits an isotactic stereostructure. The stereocontrol of this polymerization is attributed to the C₂ symmetric nature of the catalyst's ligand framework. acs.org This steric influence from the ligand dictates the orientation of the incoming styrene monomer and the growing polymer chain, leading to an isotactic arrangement of the phenyl groups along the polymer backbone. acs.org Furthermore, related rac-bis-indenyl zirconocene catalysts have been tested in the copolymerization of styrene and butadiene, yielding copolymers that contain isotactic polystyrene sequences. mdpi.com

Future Directions and Emerging Research Areas for Bis Indenyl Zirconiumdichloride

Catalyst Immobilization and Development of Heterogeneous Systems

The transition from homogeneous to heterogeneous catalysis is a critical step for the industrial application of bis(indenyl)zirconium dichloride. magtech.com.cn Homogeneous systems, while often exhibiting high activity, suffer from issues such as reactor fouling and the production of polymers with poor morphology. Immobilizing the catalyst on a solid support addresses these challenges, and also allows for a reduction in the amount of expensive cocatalyst, such as methylaluminoxane (B55162) (MAO), required. magtech.com.cnresearchgate.net

Current research in this area is focused on a variety of support materials and immobilization strategies. Silica (B1680970) (SiO₂) and magnesium chloride (MgCl₂) are among the most commonly investigated supports. researchgate.net The method of immobilization is a key variable, with studies exploring direct deposition of the zirconocene (B1252598) onto the support, as well as pre-treatment of the support with a cocatalyst like MAO. magtech.com.cnresearchgate.net For instance, research has shown that bis(cyclopentadienyl)zirconium dichloride, a related metallocene, can be effectively supported on silica nanoparticles, leading to catalytic activities comparable to homogeneous systems and producing polyethylenes with higher molecular weights. researchgate.net